(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 1164485-72-6
VCID: VC21491778
InChI: InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6-
SMILES: C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S
Molecular Formula: C11H10N2OS2
Molecular Weight: 250.3g/mol

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one

CAS No.: 1164485-72-6

Cat. No.: VC21491778

Molecular Formula: C11H10N2OS2

Molecular Weight: 250.3g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one - 1164485-72-6

Specification

CAS No. 1164485-72-6
Molecular Formula C11H10N2OS2
Molecular Weight 250.3g/mol
IUPAC Name (5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Standard InChI InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6-
Standard InChI Key BRLMBIRRZVHDPF-TWGQIWQCSA-N
Isomeric SMILES C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S
SMILES C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S
Canonical SMILES C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S

Introduction

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is a synthetic organic compound belonging to the class of thioxoimidazolidin-4-ones. This compound is characterized by its unique structural features, including a cyclopropyl group attached to the imidazolidine ring and a thiophen-2-ylmethylene moiety. The compound's CAS number is 1164485-72-6, and its molecular formula is C11H10N2OS2, with a molar mass of approximately 250.34 g/mol .

Synthesis and Preparation

The synthesis of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation reaction between a thioxoimidazolidin-4-one precursor and thiophene-2-carbaldehyde in the presence of a base. The reaction conditions and reagents can vary depending on the desired yield and purity of the final product .

Biological Activity and Applications

While specific biological activity data for (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is limited, compounds within the thioxoimidazolidin-4-one class have shown potential in various pharmacological applications, including antimicrobial and antioxidant activities. Further research is needed to explore the potential therapeutic uses of this specific compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator